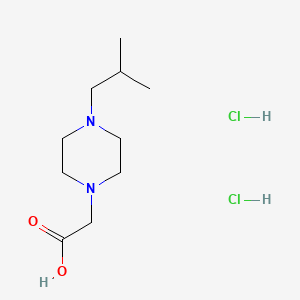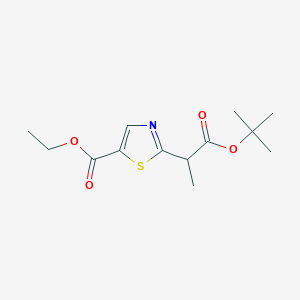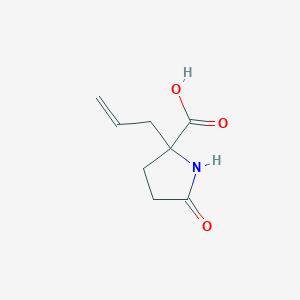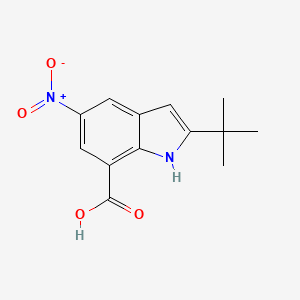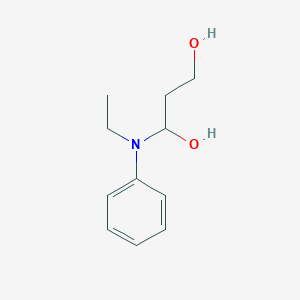
2-Iod-3,5-dimethylpyridin
Übersicht
Beschreibung
2-Iodo-3,5-dimethylpyridine is an organic compound with the molecular formula C7H8IN . It is commonly used as a building block in chemical synthesis.
Synthesis Analysis
The synthesis of 2-Iodo-3,5-dimethylpyridine has been explored using a two-step process via the synthesis of alkoxy-3,4-dihydro-2H-pyran as a precursor . This synthesis starts from methacrolein, propenyl ether, and 15N-labelled NH4Cl as a nitrogen source .Molecular Structure Analysis
The molecular weight of 2-Iodo-3,5-dimethylpyridine is 233.05 g/mol . The InChI code isInChI=1S/C7H8IN/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3 . The compound has a total of 17 bonds, including 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine . Physical And Chemical Properties Analysis
The exact mass of 2-Iodo-3,5-dimethylpyridine is 232.97015 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 94.9 . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count .Wissenschaftliche Forschungsanwendungen
Katalyse in der organischen Synthese
2-Iod-3,5-dimethylpyridin spielt eine bedeutende Rolle in der Katalyse innerhalb der organischen Synthese. Es dient als Vorläufer für verschiedene Katalysatoren, die bei der Hydrierung anderer organischer Verbindungen verwendet werden. Beispielsweise kann es an der Herstellung von Katalysatoren für die Hydrierung von 3,5-Dimethylpyridin in einem Rieselbettreaktor beteiligt sein . Die aus dieser Verbindung abgeleiteten Katalysatoren können optimale Verhältnisse von aktiven Komponenten aufweisen, was zu erhöhten Umwandlungsraten der Substrate führt, mit denen sie reagieren sollen.
Elektrophile Jodierung
Diese Verbindung ist auch entscheidend für die elektrophile Jodierung organischer Verbindungen. Sie bietet einen Weg, um Jod in verschiedene organische Moleküle einzubringen, was ein entscheidender Schritt bei der Synthese biologisch aktiver Verbindungen ist . Der Jodierungsprozess ist essentiell für die Herstellung vielseitiger Bausteine in der synthetischen organischen Chemie, und this compound kann in diesem Zusammenhang als Reagenz oder Katalysator fungieren.
Eigenschaften
IUPAC Name |
2-iodo-3,5-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXJYWLFQZDFQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50698557 | |
| Record name | 2-Iodo-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50698557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
445373-09-1 | |
| Record name | 2-Iodo-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50698557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





